N-[2-(2-Benzylpyrrolidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide
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Overview
Description
N-[2-(2-Benzylpyrrolidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide is a complex organic compound that features a pyrrolidine ring, a benzyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Benzylpyrrolidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via benzylation reactions, often using benzyl halides and a base.
Amide Formation: The final step involves the formation of the amide bond, which can be achieved through condensation reactions between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Benzylpyrrolidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The benzyl group or other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[2-(2-Benzylpyrrolidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring and benzyl group may play crucial roles in binding to these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-pyrrolidinone: This compound shares the pyrrolidine and benzyl groups but lacks the amide linkage.
2-(2,5-Dioxopyrrolidin-1-yl)methylbenzonitrile: Similar in structure but with different functional groups.
Uniqueness
N-[2-(2-Benzylpyrrolidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[2-(2-benzylpyrrolidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-3-17(21)19(4-2)14-18(22)20-12-8-11-16(20)13-15-9-6-5-7-10-15/h3,5-7,9-10,16H,1,4,8,11-14H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSLYTNXHHKPEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCCC1CC2=CC=CC=C2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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